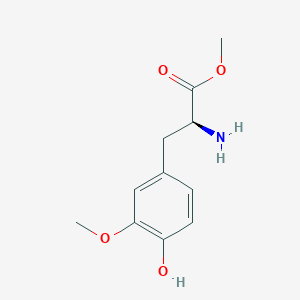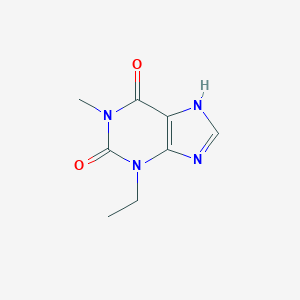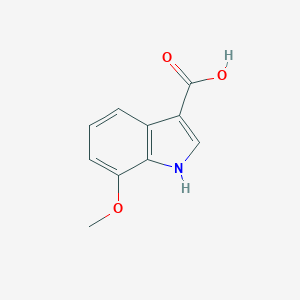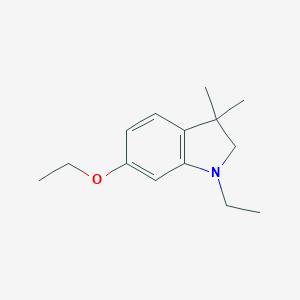
Tris(2-(4-pyridyl)ethyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(4-pyridyl)ethyl)phosphine oxide, also known as TPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPPO is a phosphine oxide ligand that is widely used in coordination chemistry and catalysis. It has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Mécanisme D'action
Tris(2-(4-pyridyl)ethyl)phosphine oxide acts as a bidentate ligand, coordinating with metal ions through its pyridyl nitrogen atoms. It stabilizes metal complexes by forming strong bonds with the metal ion, leading to enhanced catalytic activity. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been shown to act as a redox mediator, facilitating electron transfer between metal ions and substrates.
Effets Biochimiques Et Physiologiques
Tris(2-(4-pyridyl)ethyl)phosphine oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe option for laboratory experiments. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(2-(4-pyridyl)ethyl)phosphine oxide has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. Tris(2-(4-pyridyl)ethyl)phosphine oxide is also stable under a wide range of conditions, making it a versatile ligand for metal-catalyzed reactions. However, Tris(2-(4-pyridyl)ethyl)phosphine oxide has some limitations, including its limited solubility in water and some organic solvents. This can make it challenging to use in certain reactions, and researchers may need to modify the reaction conditions to optimize its performance.
Orientations Futures
There are several future directions for the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide in scientific research. One area of interest is the development of new metal complexes using Tris(2-(4-pyridyl)ethyl)phosphine oxide as a ligand. These complexes could have unique catalytic properties and could be used in a wide range of chemical reactions. Another area of interest is the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide as a fluorescent probe for the detection of metal ions in biological systems. This could have significant applications in the field of bioimaging and could lead to the development of new diagnostic tools for diseases. Finally, Tris(2-(4-pyridyl)ethyl)phosphine oxide could be used in the development of new materials with unique properties, such as sensors, catalysts, and optoelectronic devices.
Conclusion:
In conclusion, Tris(2-(4-pyridyl)ethyl)phosphine oxide is a versatile ligand that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its applications in coordination chemistry and catalysis, and has shown promising results in various fields, including material science, organic synthesis, and medicinal chemistry. While there is still much to learn about Tris(2-(4-pyridyl)ethyl)phosphine oxide, its potential for future applications is significant, and it is likely to continue to be an important area of research in the coming years.
Méthodes De Synthèse
Tris(2-(4-pyridyl)ethyl)phosphine oxide can be synthesized through different methods, including the reaction of triethylphosphine with 4-bromopyridine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of triethylphosphine with 4-pyridinecarboxaldehyde, followed by oxidation with m-chloroperbenzoic acid. The synthesis of Tris(2-(4-pyridyl)ethyl)phosphine oxide is relatively simple and cost-effective, making it an attractive option for research purposes.
Applications De Recherche Scientifique
Tris(2-(4-pyridyl)ethyl)phosphine oxide has been extensively studied for its applications in coordination chemistry and catalysis. It is widely used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and oxidation. Tris(2-(4-pyridyl)ethyl)phosphine oxide has been shown to enhance the catalytic activity of various metal complexes, leading to higher yields and selectivity in chemical reactions.
Propriétés
Numéro CAS |
131501-31-0 |
|---|---|
Nom du produit |
Tris(2-(4-pyridyl)ethyl)phosphine oxide |
Formule moléculaire |
C21H24N3P |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
tris(2-pyridin-4-ylethyl)phosphane |
InChI |
InChI=1S/C21H24N3P/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21/h1-6,10-15H,7-9,16-18H2 |
Clé InChI |
FGSSCQBNIWVXSB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canonique |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Autres numéros CAS |
131501-31-0 |
Synonymes |
tris(2-pyridin-4-ylethyl)phosphane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)











